molecular formula C18H25N3OS B2801141 N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide CAS No. 1181489-41-7

N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide

Cat. No.: B2801141
CAS No.: 1181489-41-7
M. Wt: 331.48
InChI Key: VWBDHPOREAUALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a methylsulfanylphenyl group, and an aminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide typically involves multiple steps:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Introduction of the methylsulfanylphenyl group: This step involves the reaction of 4-(methylsulfanyl)benzyl chloride with an appropriate nucleophile to form the desired intermediate.

    Coupling of the intermediates: The final step involves the coupling of the cyanocyclohexyl intermediate with the methylsulfanylphenyl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring in the methylsulfanylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
  • Explored as a potential drug candidate due to its unique structural features.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.
  • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interference with cellular pathways: Affecting processes such as cell signaling, apoptosis, or gene expression.

Comparison with Similar Compounds

    N-(1-cyanocyclohexyl)-2-[methyl({[4-(methylsulfanyl)phenyl]methyl})amino]acetamide analogs: Compounds with slight modifications in the structure, such as different substituents on the aromatic ring or variations in the acetamide moiety.

    Other cyanocyclohexyl derivatives: Compounds that share the cyanocyclohexyl group but differ in other parts of the molecule.

Uniqueness:

  • The combination of the cyanocyclohexyl group with the methylsulfanylphenyl and aminoacetamide moieties gives this compound unique chemical and biological properties.
  • Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-21(12-15-6-8-16(23-2)9-7-15)13-17(22)20-18(14-19)10-4-3-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDHPOREAUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)SC)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.